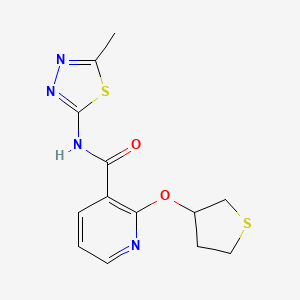

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core substituted at the 2-position with a thiolan-3-yloxy group (tetrahydrothiophene-3-yl ether) and at the 3-position with a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide moiety. Its synthesis likely involves coupling reactions between functionalized pyridine and thiadiazole precursors, analogous to methods described in patents like EP 3227284 B1 .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-8-16-17-13(21-8)15-11(18)10-3-2-5-14-12(10)19-9-4-6-20-7-9/h2-3,5,9H,4,6-7H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPMXLQIBAOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a halogenated pyridine compound.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

Industry: The compound may find applications in agricultural chemistry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Compounds for Comparison:

Compound P64 (EP 3227284 B1): 5-(5-cyano-2-pyridyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide .

N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Compound 4) .

1,3,4-Oxadiazoline derivatives (–4) .

Table 1: Structural and Functional Group Comparison

Physicochemical and Electronic Properties

- Lipophilicity: The target compound’s 5-methyl-thiadiazole and thiolan-ether groups likely confer moderate lipophilicity (predicted logP ~2.5–3.5). The thioether in ’s Compound 4, combined with a phenyl group, may elevate logP further (~4.0–5.0), limiting bioavailability .

- Conversely, the trifluoromethyl group in P64 is strongly electron-withdrawing, which could enhance electrophilic reactivity at the carboxamide site . Thiolan-ether’s sulfur atom introduces lone-pair electrons, possibly influencing hydrogen bonding or metal coordination compared to oxadiazoline derivatives .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown promising antibacterial and antifungal activities against various strains:

- Bacterial Activity : Studies have reported that certain thiadiazole derivatives demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of established antibiotics.

- Fungal Activity : Compounds with the thiadiazole ring have shown antifungal properties against strains such as Aspergillus niger and Candida albicans. For example, one study noted an MIC of 32.6 μg/mL for a derivative compared to 47.5 μg/mL for itraconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For instance:

- Cytostatic Properties : The compound's ability to inhibit cancer cell proliferation has been documented. Thiadiazole derivatives have been linked to cytostatic effects in several cancer cell lines .

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of a series of 1,3,4-thiadiazole derivatives against multiple bacterial strains. The study found that certain substitutions enhanced the antimicrobial efficacy significantly compared to standard treatments .

- Anticancer Evaluation : Another study focused on the anticancer effects of thiadiazole compounds in vitro. It demonstrated that specific derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.